N,N'-Bis(2-pyridylmethylene)ethylenediamine

Coordination Chemistry Redox Non-Innocence Schiff Base Reactivity

N,N'-Bis(2-pyridylmethylene)ethylenediamine (BPE, CAS 2847-14-5) is a tetradentate Schiff base ligand characterized by a central ethylenediamine bridge bearing two pyridyl-imine arms, with a molecular formula of C14H14N4 and a molecular weight of 238.29 g/mol. The compound exhibits a predicted logP of 2.01460 and a melting point of 64-65.5 °C (recrystallized from ligroine).

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
CAS No. 2847-14-5
Cat. No. B3050758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2-pyridylmethylene)ethylenediamine
CAS2847-14-5
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=NCCN=CC2=CC=CC=N2
InChIInChI=1S/C14H14N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,11-12H,9-10H2
InChIKeyLFLIOYNYGXICME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2-pyridylmethylene)ethylenediamine (CAS 2847-14-5) | Tetradentate Schiff Base Ligand for Coordination Chemistry


N,N'-Bis(2-pyridylmethylene)ethylenediamine (BPE, CAS 2847-14-5) is a tetradentate Schiff base ligand characterized by a central ethylenediamine bridge bearing two pyridyl-imine arms, with a molecular formula of C14H14N4 and a molecular weight of 238.29 g/mol [1]. The compound exhibits a predicted logP of 2.01460 [1] and a melting point of 64-65.5 °C (recrystallized from ligroine) . Its planar N4 donor set facilitates the formation of stable chelates with transition metals, making it a versatile building block in coordination chemistry and catalysis.

N,N'-Bis(2-pyridylmethylene)ethylenediamine (2847-14-5) – Why In-Class Analogs Cannot Be Interchanged


While numerous tetradentate N4 ligands share the ethylenediamine backbone, the specific combination of imine (C=N) linkages and terminal pyridyl groups in N,N'-Bis(2-pyridylmethylene)ethylenediamine confers distinct redox activity, lipophilicity, and coordination geometry that are absent in saturated amine analogs such as Bispicen [1]. The presence of the conjugated Schiff base framework enables metal‑templated reactivity pathways—including redox‑triggered intramolecular C–C coupling—that cannot be replicated by reduced, non‑conjugated counterparts [1]. Furthermore, the compound's markedly higher logP relative to simple diamines dictates fundamentally different solubility and partitioning behavior, directly impacting experimental design in biphasic catalysis or metal extraction protocols [2]. Substitution with a superficially similar ligand thus risks both altered reaction outcomes and compromised reproducibility.

Quantitative Differentiation of N,N'-Bis(2-pyridylmethylene)ethylenediamine (2847-14-5) vs. Closest Analogs


Redox-Triggered C–C Coupling Selectivity: BPE vs. Electron‑Poor vs. Electron‑Rich Ruthenium Precursors

On coordination to an electron-rich {Ru(acac)2} unit, N,N'-bis(2-pyridylmethylene)ethylenediamine (BPE) undergoes redox‑triggered intramolecular C–C coupling to yield the DPP‑bridged complex [{Ru(acac)2}2(DPP)]0/+ (2 and [2]ClO4) together with unperturbed BPE‑bridged [{Ru(acac)2}2(BPE)] (1). In stark contrast, coordination to an electron‑poor {Ru(Cl)(H)(CO)(PPh3)3} fragment yields exclusively the BPE‑bridged complex [3](ClO4)2, with no C–C coupling observed [1].

Coordination Chemistry Redox Non-Innocence Schiff Base Reactivity

Lipophilicity (LogP) Differentiation: BPE vs. Ethylenediamine Backbone

N,N'-Bis(2-pyridylmethylene)ethylenediamine (BPE) exhibits a predicted logP of 2.01460 [1], representing a substantial increase in lipophilicity compared to the ethylenediamine core (logP = −2.057) [2]. The ~4.07 log unit difference translates to a >10,000‑fold higher partition coefficient in octanol/water systems.

Physicochemical Properties Drug Design Separation Science

Melting Point as a Purity and Handling Discriminator: BPE vs. Bispicen

N,N'-Bis(2-pyridylmethylene)ethylenediamine (BPE) melts at 64-65.5 °C (recrystallized from ligroine) , whereas the fully saturated analog Bispicen (N,N'-bis(2-pyridylmethyl)-1,2-ethanediamine) exhibits a significantly higher melting point of 168-172 °C . The >100 °C difference reflects altered intermolecular interactions due to the imine vs. amine functional groups.

Analytical Chemistry Material Science Purification

Optimal Use Cases for N,N'-Bis(2-pyridylmethylene)ethylenediamine (2847-14-5) Based on Verified Differentiation


Metal-Templated Synthesis of Bridged Dinuclear Complexes

Researchers seeking to generate pyrazine-bridged dinuclear assemblies can exploit the redox-triggered C–C coupling of BPE on electron-rich {Ru(acac)2} platforms [1]. This in situ transformation obviates the need for separate synthesis of the bridging ligand (2,3-bis(2-pyridyl)pyrazine), streamlining the preparation of mixed-valent or electronically coupled systems [1].

Biphasic Catalysis and Solvent Extraction

The >10,000‑fold enhanced lipophilicity of BPE relative to ethylenediamine [1][2] makes it particularly suitable for biphasic catalytic systems where metal catalysts must partition into organic phases. The high logP value ensures efficient phase transfer and minimizes aqueous cross‑contamination [1].

Quality Control and Purification Workflows

The sharp melting point of 64-65.5 °C provides a rapid, instrument‑free purity check during procurement and synthesis . Additionally, the moderate melting temperature simplifies recrystallization from ligroine, enabling straightforward purification without specialized equipment .

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